![molecular formula C23H20FN3O2S2 B2589747 N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide CAS No. 905699-79-8](/img/structure/B2589747.png)
N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
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Description
Synthesis Analysis
Thiophene derivatives, such as the one , are synthesized through various methods. One common method involves the condensation reaction, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives like this compound often involve condensation reactions. For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. The IR spectrum can provide information about the functional groups present in the molecule. The 1H and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule, respectively .Scientific Research Applications
Herbicidal Activity
The compound has been investigated for its herbicidal properties. Specifically, N-substituted-N′-(2-thiazolyl and furfuryl)ureas and thioureas derived from 2-aminothiazole and 2-furfurylamine were synthesized and tested. Among these compounds, one urea derivative (1) exhibited considerable herbicidal activity against wheat seedlings, and two compounds (1 and 2) showed activity against cucumber seedlings. Notably, the phenylurea derivative of 2-aminothiazole (1) was 1.7-fold more active than the standard herbicide diuron in terms of selective herbicidal activity .
Cytokinin-Like Activity
The synthesized urea derivatives were also evaluated for cytokinin-like activity. While their activity remained lower than that of kinetin and N-phenyl-N′-(4-pyridyl)urea, they exhibited mostly high cytokinin-like activity. Notably, the N-(3-fluorophenyl)-N′-(2-thiazolyl)urea (2) demonstrated the greatest activity at 10 μM, and the corresponding compound with 3-chlorophenyl (4) was the most active cytokinin-like substance across the entire concentration range tested .
Structure-Activity Relationships
In general, ureas and thioureas containing a 2-thiazole ring were more active than those containing a 2-furfuryl residue. Understanding these structure-activity relationships is crucial for optimizing the compound’s properties and potential applications .
properties
IUPAC Name |
N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c24-16-5-3-6-17(13-16)26-22(28)15-31-21-14-27(19-8-2-1-7-18(19)21)11-10-25-23(29)20-9-4-12-30-20/h1-9,12-14H,10-11,15H2,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFLRKFKNHOEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
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